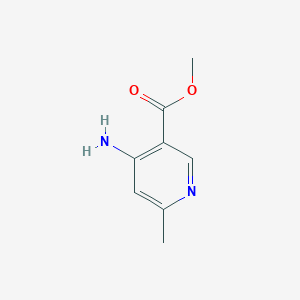

Methyl 4-amino-6-methylnicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-amino-6-methylnicotinate: is a chemical compound with the molecular formula C8H10N2O2 . It is a derivative of nicotinic acid and is characterized by the presence of an amino group at the 4-position and a methyl group at the 6-position on the nicotinate ring. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-amino-6-methylnicotinate can be synthesized through several methods. One common approach involves the reaction of 4-amino-6-methylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-6-methylnicotinate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-6-methylnicotinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of methyl 4-amino-6-methylnicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nicotinate ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

- Methyl 4-aminonicotinate

- Methyl 6-methylnicotinate

- Methyl 5-aminonicotinate

- Methyl 2-methylnicotinate

Comparison: Methyl 4-amino-6-methylnicotinate is unique due to the specific positioning of the amino and methyl groups on the nicotinate ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Biological Activity

Methyl 4-amino-6-methylnicotinate (MAMN) is a compound of increasing interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of MAMN, including its antimicrobial properties, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

MAMN is a derivative of nicotinic acid, characterized by the presence of an amino group at the 4-position and a methyl group at the 6-position of the pyridine ring. Its molecular formula is C8H10N2O2 with a molecular weight of 166.18 g/mol. The compound exhibits a Log Po/w (iLOGP) of 1.71, indicating moderate lipophilicity, and a Bioavailability Score of 0.55, suggesting potential for oral bioavailability.

Antimicrobial Activity

Research indicates that MAMN possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for MAMN were found to be comparable to established antibiotics, marking it as a promising candidate for further development in treating bacterial infections .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Pharmacological Effects

MAMN has been studied for its potential effects on neurotransmitter systems, particularly in cholinergic pathways. Its structural similarity to nicotine suggests that it may modulate neurotransmitter release and receptor activity, which could be beneficial in neuropharmacological applications.

In animal models, MAMN has shown promise in enhancing cognitive functions and reducing symptoms associated with neurodegenerative diseases. Further studies are needed to elucidate the exact mechanisms through which MAMN exerts these effects.

Study on Cognitive Enhancement

A recent study investigated the effects of MAMN on cognitive performance in rodents. The results indicated that administration of MAMN improved memory retention and learning abilities compared to control groups. This effect was attributed to increased acetylcholine levels in the brain, suggesting potential applications in treating conditions like Alzheimer's disease .

Toxicological Assessment

Toxicological evaluations have shown that MAMN exhibits low toxicity profiles in repeated dose studies. No significant adverse effects were observed at therapeutic doses, indicating its safety for potential therapeutic use .

Synthesis and Applications

MAMN can be synthesized through various methods, including asymmetric synthesis techniques that utilize chiral induction processes. Its versatility allows for the development of β-amino acids and derivatives, which have applications in drug development and organic synthesis.

Table 2: Synthesis Methods for this compound

| Method | Description |

|---|---|

| Asymmetric Synthesis | Utilizes chiral catalysts for selective reactions |

| Michael Addition | Involves nucleophilic addition to α,β-unsaturated carbonyl compounds |

| Amine Alkylation | Alkylation reactions with amines |

Properties

IUPAC Name |

methyl 4-amino-6-methylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-7(9)6(4-10-5)8(11)12-2/h3-4H,1-2H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOKIMNZYVHOJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.